molecular formula C12H17ClF3NO3 B1421146 4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride CAS No. 1185297-16-8

4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride

Cat. No. B1421146
M. Wt: 315.71 g/mol
InChI Key: DMBPJOXSENXFEG-UHFFFAOYSA-N
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Description

“4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride” is a chemical compound with the CAS Number: 1185297-16-8 . Its molecular weight is 315.72 . The IUPAC name for this compound is 4-[2-(2-methoxyethoxy)ethoxy]-3-(trifluoromethyl)phenylamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16F3NO3.ClH/c1-17-4-5-18-6-7-19-11-3-2-9(16)8-10(11)12(13,14)15;/h2-3,8H,4-7,16H2,1H3;1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.72 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Chemical Synthesis and Structural Studies : The compound's structural analogs are used in various chemical synthesis processes. For instance, the interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with triethyl phosphite produces a cycloaddition product used in further chemical studies (Gerus et al., 1998). Similarly, ethyl 2,4-dioxooctanoate's reaction with phenylhydrazine hydrochloride leads to compounds with defined structural assignments, highlighting the compound's role in synthetic chemistry (Ashton & Doss, 1993).

  • Role in Drug Synthesis : The compound's derivatives play a crucial role in synthesizing various drugs. For example, the synthesis of aprepitant, an antiemetic drug, involves the use of related compounds (Zhang Fuli, 2012). This demonstrates its importance in pharmaceutical research and development.

  • Materials Science Applications : In the realm of materials science, derivatives of this compound are used in developing novel materials. For instance, its analogs are utilized in creating sensitive water-soluble polymethacrylates, which have applications in various fields, including biomedicine and engineering (Han et al., 2003).

  • Electrochemistry : It is used in electrochemistry research, particularly in the development of electrolyte solvents for Li-ion batteries (Amine et al., 2006). This highlights its potential in advancing energy storage technologies.

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO3.ClH/c1-17-4-5-18-6-7-19-11-3-2-9(16)8-10(11)12(13,14)15;/h2-3,8H,4-7,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBPJOXSENXFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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